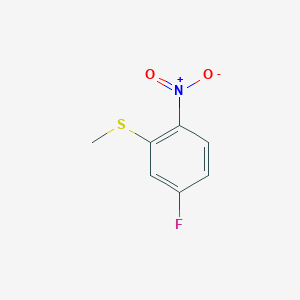

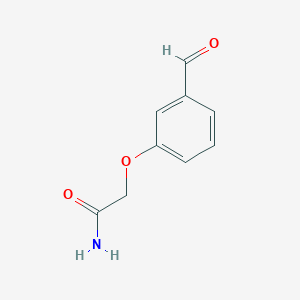

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene

Overview

Description

This would typically include the compound’s molecular formula, structure, and possibly its molar mass.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and mechanism of the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications

Organic Synthesis and Intermediates

- Practical syntheses of related fluorinated compounds with methylthio (sulfanyl) groups, such as 4-fluoro-2-(methylthio)benzylamine, have been reported. These syntheses involve regioselective introduction of the methylthio moiety and have applications in creating intermediates for further chemical elaboration, suggesting that 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene could similarly serve as a versatile intermediate in organic synthesis (Perlow et al., 2007).

Catalyst and Solvent-Free Synthesis

- The catalyst- and solvent-free synthesis of benzamide derivatives via microwave-assisted Fries rearrangement showcases advanced synthetic techniques that could be applicable to compounds like 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene. This method highlights the importance of greener synthesis approaches in modern chemistry (Moreno-Fuquen et al., 2019).

Materials Science and Molecular Ordering

- Studies on the molecular ordering of smectogenic compounds based on quantum mechanics and computer simulation offer insights into the structural and electronic properties of complex molecules, which could inform the design and development of new materials with specific optical or electronic properties (Ojha & Pisipati, 2003).

Chemical Modifications and Derivatives

- The synthesis and functionalization of compounds with similar nitrobenzene structures demonstrate the potential for creating a wide range of derivatives with varied biological and chemical properties. This is exemplified by the synthesis of novel herbicides and the exploration of different synthetic routes for pharmaceutical intermediates, which could be relevant for the modification and application of 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene in similar contexts (Chen Huan-you, 2012).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

4-fluoro-2-methylsulfanyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTOKUYTGQNTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284360 | |

| Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene | |

CAS RN |

78227-84-6 | |

| Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78227-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)